molecular formula C18H18FNO3 B2909221 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide CAS No. 2034438-99-6

2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide

Cat. No.: B2909221
CAS No.: 2034438-99-6
M. Wt: 315.344
InChI Key: VLHYSNKOHXDAIV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenoxy group attached to an acetamide backbone, with an isochroman-3-ylmethyl substituent on the nitrogen atom. The compound’s structure combines a fluorine atom (electron-withdrawing) on the phenoxy ring, which may enhance metabolic stability and binding affinity, and a bicyclic isochroman moiety, which could improve lipophilicity and central nervous system (CNS) penetration.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c19-16-7-3-4-8-17(16)23-12-18(21)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHYSNKOHXDAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide typically involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-(2-fluorophenoxy)acetyl intermediate. This intermediate is then reacted with isochroman-3-ylmethylamine under suitable conditions to yield the final product. Common reagents and conditions may include:

    Acylating Agent: Acetyl chloride or acetic anhydride

    Catalyst: Base such as triethylamine or pyridine

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the fluorophenoxy group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Temperature: Varies depending on the reaction, typically from 0°C to reflux

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Fluorine’s Role: Fluorinated phenoxy groups (as in the target compound) enhance metabolic stability and binding affinity compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .
  • N-Substituent Diversity : Isochroman and related bicyclic groups (e.g., azabicyclo[3.2.1]octane) improve lipophilicity and CNS targeting, whereas sulfonyl or sulfamoyl groups increase hydrophilicity for peripheral actions .
  • Biological Activities: Phenoxy acetamides with heterocyclic substituents (e.g., indole, benzothiazole) show diverse activities, including cytotoxicity, enzyme modulation, and herbicidal effects .

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